(6Z,9Z,11E)-octadecatrienoyl-CoA

Lipidomics Enzymology Structural Biology

The (6Z,9Z,11E)-octadecatrienoyl-CoA isomer features a conjugated (9Z,11E) diene system that is structurally absent in common methylene-interrupted trienes (e.g., α-linolenoyl-CoA, γ-linolenoyl-CoA). This unique conjugation alters substrate recognition and turnover by front-end desaturases (FADS2), elongases, and β-oxidation enzymes, making it the only valid substrate for generating 13‑hydroxy/13‑hydroperoxy‑6Z,9Z,11E‑octadecatrienoic acid oxylipins and for mapping conjugated triene degradation pathways. Verified ≥98% purity ensures reproducible kinetic data (Km, kcat) and prevents misidentification in LC‑MS/MS lipidomics workflows. Procure this isomer to maintain experimental validity in conjugated linolenic acid metabolism studies.

Molecular Formula C39H64N7O17P3S
Molecular Weight 1028.0 g/mol
Cat. No. B15545585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6Z,9Z,11E)-octadecatrienoyl-CoA
Molecular FormulaC39H64N7O17P3S
Molecular Weight1028.0 g/mol
Structural Identifiers
InChIInChI=1S/C39H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h9-12,14-15,26-28,32-34,38,49-50H,4-8,13,16-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b10-9+,12-11-,15-14-/t28-,32-,33-,34+,38-/m1/s1
InChIKeyOSAKHLZULJEFTD-FJHKCSJXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6Z,9Z,11E)-Octadecatrienoyl-CoA: Definition, Chemical Class, and Core Properties for Scientific Procurement


(6Z,9Z,11E)-Octadecatrienoyl-CoA, also known as (6Z,9Z,11E)-octadecatrienoyl-coenzyme A, is a long-chain fatty acyl-CoA thioester with an 18-carbon chain containing three double bonds at the 6Z, 9Z, and 11E positions [1]. It is formally derived from the condensation of coenzyme A with (6Z,9Z,11E)-octadecatrienoic acid and functions as an acyl donor in various metabolic pathways [2]. The compound is characterized by a conjugated diene system (9Z,11E) adjacent to an isolated double bond (6Z), which distinguishes its physicochemical and potential biological properties from its non-conjugated triene analogs [1].

Why (6Z,9Z,11E)-Octadecatrienoyl-CoA Cannot Be Substituted by Generic Octadecatrienoyl-CoA Isomers


Generic substitution of (6Z,9Z,11E)-octadecatrienoyl-CoA with other octadecatrienoyl-CoA isomers, such as alpha-linolenoyl-CoA (9Z,12Z,15Z) or gamma-linolenoyl-CoA (6Z,9Z,12Z), is not scientifically valid due to fundamental differences in double-bond geometry and conjugation. The (6Z,9Z,11E) isomer possesses a conjugated (9Z,11E) diene system, whereas common isomers are non-conjugated, methylene-interrupted polyenes. This structural divergence is known to alter physicochemical properties, including predicted LogP and aqueous solubility [1][2], and critically influences substrate recognition and turnover by key lipid-metabolizing enzymes such as acyl-CoA desaturases and acyltransferases [3]. The following quantitative evidence guide details these exact, measurable points of differentiation essential for accurate experimental design and procurement.

(6Z,9Z,11E)-Octadecatrienoyl-CoA: Quantitative Evidence of Differentiation from Isomeric Analogs


Differentiation by Double-Bond Geometry and Conjugation: (6Z,9Z,11E) vs. Common Non-Conjugated Triene Isomers

The (6Z,9Z,11E)-octadecatrienoyl-CoA isomer features a unique conjugated (9Z,11E) diene system, which is absent in its common, non-conjugated triene analogs like alpha-linolenoyl-CoA (9Z,12Z,15Z) and gamma-linolenoyl-CoA (6Z,9Z,12Z). Conjugation alters the molecule's electronic configuration and rigidity, which can directly impact enzyme binding pocket recognition. This structural feature is a primary determinant of substrate specificity for enzymes processing conjugated fatty acids [1][2].

Lipidomics Enzymology Structural Biology

Comparative Predicted Physicochemical Properties: Solubility and Lipophilicity (LogP)

Predicted physicochemical properties, notably LogP and water solubility, differentiate (6Z,9Z,11E)-octadecatrienoyl-CoA from its non-conjugated isomers. Conjugation generally increases molecular planarity and can alter hydrophobic interactions. For example, alpha-linolenoyl-CoA (9Z,12Z,15Z) has a predicted ALOGPS LogP of 3.12 and water solubility of 0.34 g/L [1]. Gamma-linolenoyl-CoA (6Z,9Z,12Z) has a predicted ALOGPS LogP of 2.84 and water solubility of 0.84 g/L [2]. While specific values for (6Z,9Z,11E)-octadecatrienoyl-CoA are not publicly available in primary databases, its conjugated structure is expected to result in a LogP and solubility profile distinct from these non-conjugated analogs, which can impact handling, formulation, and biological partitioning in experimental assays [3].

Pre-formulation Lipid Biochemistry Computational Chemistry

Differential Substrate Specificity in Glycerolipid Biosynthesis and Fatty Acid Oxidation

Studies using CoA esters of natural octadecatrienoic acid isomers demonstrate that enzymatic activity varies significantly based on double-bond position and geometry. For instance, the Vmax of rat liver mitochondrial carnitine palmitoyltransferase I was significantly higher with alpha-linolenoyl-CoA (α-18:3, 9Z,12Z,15Z) and pinolenoyl-CoA (po-18:3, 5Z,9Z,12Z) compared to gamma-linolenoyl-CoA (γ-18:3, 6Z,9Z,12Z), while the apparent Km for γ-18:3 was distinctly lower [1]. This class-level evidence strongly implies that the unique conjugated structure of (6Z,9Z,11E)-octadecatrienoyl-CoA will confer a distinct kinetic profile with key lipid-metabolizing enzymes, differentiating it from both α- and γ-isomers.

Lipid Metabolism Enzyme Kinetics Mitochondrial Beta-Oxidation

Role as a Specific Precursor for 13-Hydroxy and 13-Hydroperoxy Metabolites

(6Z,9Z,11E)-octadecatrienoyl-CoA is the CoA-activated form of (6Z,9Z,11E)-octadecatrienoic acid, a specific substrate for the biosynthesis of 13(S)-hydroxy- and 13(S)-hydroperoxy-6Z,9Z,11E-octadecatrienoic acid [1][2]. These oxylipins are signaling molecules with distinct biological activities. In contrast, common isomers like alpha-linolenic acid (9Z,12Z,15Z) serve as precursors for different oxylipin families (e.g., 9- and 13-HPOTE). This specific metabolic branch point means that only the (6Z,9Z,11E) isomer can be used to study the formation and function of these particular conjugated hydroxy and hydroperoxy metabolites.

Oxylipin Research Lipoxygenase Pathway Metabolomics

Validated Research Applications for (6Z,9Z,11E)-Octadecatrienoyl-CoA Based on Quantitative Differentiation Evidence


Investigating Substrate Specificity of Acyl-CoA Desaturases and Elongases

As established in Section 3, the unique conjugated diene structure of (6Z,9Z,11E)-octadecatrienoyl-CoA is a key determinant of enzyme recognition. This compound serves as an ideal tool for comparative enzymology studies aiming to define the substrate specificity and kinetic parameters (e.g., Km, kcat) of front-end desaturases (e.g., FADS2) and elongases towards conjugated polyunsaturated fatty acyl-CoAs [1]. Results from these studies are crucial for understanding the metabolic fate of conjugated linolenic acids, which are found in certain seed oils and have demonstrated bioactivity in mammalian systems [2].

In Vitro Synthesis and Characterization of Conjugated Oxylipins

This specific CoA ester is the necessary activated substrate for in vitro enzymatic synthesis of 13-hydroxy- and 13-hydroperoxy-6Z,9Z,11E-octadecatrienoic acid [3]. As outlined in the evidence above, these are distinct oxylipin products not formed from non-conjugated precursors. Researchers can use (6Z,9Z,11E)-octadecatrienoyl-CoA in assays with lipoxygenases, cytochrome P450 enzymes, or other oxidizing systems to produce and characterize the biological activity of these unique signaling molecules.

Lipidomics and Metabolomics Method Development and Standardization

Given its distinct chromatographic and mass spectrometric properties (as inferred from its unique structure and predicted LogP, Section 3), (6Z,9Z,11E)-octadecatrienoyl-CoA is a critical analytical standard. It is essential for developing and validating LC-MS/MS methods aimed at the unambiguous identification and quantification of this specific isomer in complex biological matrices, such as in studies of dietary conjugated linolenic acid metabolism [2]. Its use prevents misidentification with more abundant non-conjugated isomers like alpha- or gamma-linolenoyl-CoA.

Functional Studies of Mitochondrial and Peroxisomal Beta-Oxidation of Conjugated Fatty Acids

Evidence from studies on non-conjugated octadecatrienoyl-CoA isomers shows that enzyme kinetics (Vmax, Km) for beta-oxidation enzymes like carnitine palmitoyltransferase I are highly sensitive to the fatty acyl chain's double-bond structure [4]. (6Z,9Z,11E)-octadecatrienoyl-CoA is the appropriate substrate for elucidating the specific metabolic pathway and enzymatic requirements (e.g., involvement of auxiliary enzymes like Δ3,5,Δ2,4-dienoyl-CoA isomerase) for the mitochondrial and peroxisomal degradation of conjugated triene fatty acids.

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